Binding Affinity at α4β2 nAChR: Sub-nanomolar Engagement of the Orthosteric Site
The unsubstituted parent scaffold, 1-(pyridin-3-yl)-1,4-diazepane (a direct analog of the core structure present in the target compound), exhibits high-affinity binding to the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 3.10 nM [1]. This compares favorably to other pyridine-diazepane analogs, such as 1-(5-(vinyloxy)pyridin-3-yl)-1,4-diazepane (IC50 = 5 nM) [2], and highlights the core scaffold's intrinsic ability to engage the orthosteric binding site.
| Evidence Dimension | Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | 1-(pyridin-3-yl)-1,4-diazepane: Ki = 3.10 nM [1] |
| Comparator Or Baseline | 1-(5-(vinyloxy)pyridin-3-yl)-1,4-diazepane: IC50 = 5 nM [2]; 1-(6-chloro-5-methoxy-pyridin-3-yl)-1,4-diazepane: IC50 = 0.68 nM [3] |
| Quantified Difference | 1.6-fold lower IC50 for the parent scaffold compared to the vinyloxy analog |
| Conditions | Radioligand displacement assay in rat cortical membranes using 1 nM [3H]cytisine |
Why This Matters
This data confirms that the core pyridine-diazepane scaffold is a validated, high-affinity nAChR ligand, making Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
- [1] BindingDB. BDBM50088438: 1-(pyridin-3-yl)-1,4-diazepane. Binding Affinity Data. Accessed 2026-04-22. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088438 View Source
- [2] BindingDB. BDBM50088450: 1-(5-(vinyloxy)pyridin-3-yl)-1,4-diazepane. Binding Affinity Data. Accessed 2026-04-22. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088450 View Source
- [3] BindingDB. BDBM50088456: 1-(6-Chloro-5-methoxy-pyridin-3-yl)-1,4-diazepane. Binding Affinity Data. Accessed 2026-04-22. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088456 View Source
